2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid exhibits a complex three-dimensional structure characterized by its molecular formula C14H26N2O4 and molecular weight of 286.37 g/mol. The compound's structural framework consists of a pentanoic acid chain substituted at the second carbon position with a piperazine ring system, where one nitrogen atom bears a tert-butoxycarbonyl protecting group. The SMILES notation CCCC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C provides a detailed representation of the connectivity pattern, revealing the specific positioning of functional groups within the molecular structure.
The stereochemical considerations for this compound are particularly significant due to the presence of a chiral center at the second carbon of the pentanoic acid chain. Research into similar piperazine-containing structures has demonstrated that the conformational preferences of the piperazine ring system significantly influence the overall molecular geometry. Studies on 2-substituted piperazines have revealed that the axial conformation is often preferred for 1-acyl and 1-aryl derivatives, with this preference being particularly pronounced when substituents are present at the 2-position. This conformational behavior is attributed to the unique electronic and steric interactions within the piperazine framework.
The tert-butoxycarbonyl protecting group contributes significantly to the compound's overall structural stability and conformational preferences. Investigation of tert-butoxycarbonyl-protected piperazine derivatives has shown that the presence of this bulky protecting group influences both the electronic properties and the spatial arrangement of the molecule. The tert-butoxycarbonyl group provides steric hindrance that can affect the rotational barriers around the nitrogen-carbon bond, thereby influencing the compound's conformational dynamics.
Mass spectrometric analysis reveals important structural information through predicted collision cross section values. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 168.4 Ų, while the sodium adduct [M+Na]+ shows a value of 174.8 Ų. These values provide insight into the compound's three-dimensional structure in the gas phase and indicate the relative compactness of the molecular geometry.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 287.19655 | 168.4 |
| [M+Na]+ | 309.17849 | 174.8 |
| [M+NH4]+ | 304.22309 | 172.1 |
| [M+K]+ | 325.15243 | 172.9 |
| [M-H]- | 285.18199 | 165.0 |
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-11(12(17)18)15-7-9-16(10-8-15)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDRIDMHUTPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-45-6 | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of Piperazine
The tert-butoxycarbonyl (Boc) group is commonly introduced to piperazine via reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction selectively protects one of the nitrogen atoms of piperazine, typically under mild conditions to prevent over-protection or degradation.
- Reaction conditions: Room temperature to mild heating (20–40°C), in solvents like dichloromethane or acetonitrile.
- Yield: High yields (>90%) are reported due to the efficiency of Boc protection.
- Notes: Control of stoichiometry is critical to avoid di-Boc substitution.
Attachment of Pentanoic Acid Side Chain
The pentanoic acid moiety can be introduced by nucleophilic substitution or amidation reactions involving the Boc-protected piperazine.
One common route involves:
- Using a pentanoic acid derivative such as pentanoyl chloride or pentanoic acid activated as an ester (e.g., pentanoic acid N-hydroxysuccinimide ester).
- Reacting this activated pentanoic acid with the free nitrogen of the Boc-protected piperazine under basic or neutral conditions.
Alternatively, alkylation of the piperazine nitrogen with a bromopentanoic acid derivative (e.g., 4-bromopentanoic acid tert-butyl ester) followed by deprotection.
Reaction conditions: Typically conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
- Yield: Moderate to high yields (70–95%) depending on reagent purity and reaction control.
- Notes: Use of protecting groups on the acid functionality may be necessary to prevent side reactions.
Chiral Considerations and Optical Purity
If the target compound requires stereochemical purity (e.g., the (S)-enantiomer), chiral synthesis or resolution methods are employed.
- Chiral hydrogenation of tetrahydropyrazine derivatives using Rh-BINAP catalysts has been reported to yield Boc-protected piperazine intermediates with high enantiomeric excess (up to 99% ee) and high chemical yield (96%).
- This method simplifies the preparation by building the chiral center in one step rather than classical resolution.
Purification
Purification is generally achieved by:
- Crystallization from suitable solvents.
- Chromatographic techniques such as silica gel column chromatography.
- Recrystallization to enhance purity and remove residual reagents or by-products.
Summary Table of Preparation Parameters
Research Findings and Insights
- The use of chiral hydrogenation catalysts such as Rh-BINAP enables highly efficient synthesis of optically pure Boc-protected piperazine intermediates, which can be further functionalized to yield the target compound with stereochemical integrity.
- The choice of protecting groups and reaction conditions critically influences yield and purity, especially in multi-step syntheses involving sensitive functional groups.
- Avoiding classical resolution steps by employing stereospecific synthesis methods reduces complexity and improves overall synthetic efficiency.
- The Boc group provides stability during subsequent synthetic transformations and can be removed under acidic conditions if needed.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural features that may influence biological activity. Some notable areas include:
- Anticonvulsant Activity : Research indicates that this compound may exhibit anticonvulsant properties, making it a candidate for epilepsy treatment .
- Antiproliferative Effects : Studies have shown that it can inhibit the growth of various cancer cell lines, including human liver carcinoma cells (HepG2), suggesting potential as an anticancer agent .
Organic Synthesis
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. Key reactions include:
- Substitution Reactions : The tert-butoxycarbonyl group can be substituted with other functional groups, facilitating the synthesis of derivatives with tailored properties.
- Oxidation and Reduction : The compound can be oxidized or reduced to form a range of products, expanding its utility in synthetic pathways.
Case Study 1: Anticancer Research
A study focused on the antiproliferative effects of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid demonstrated significant cytotoxicity against HepG2 cells. The mechanism was attributed to its ability to interfere with cell cycle progression and induce apoptosis. This research highlights its potential role in developing new cancer therapies.
Case Study 2: Neuropharmacology
Research examining the neuropharmacological properties of this compound revealed its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders and cognitive dysfunctions.
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid depends on its specific application. In drug development, the compound may act as a ligand for specific receptors or enzymes, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with its molecular target.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical parameters of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid with related compounds:
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Functional and Pharmacokinetic Differences
- Chain Length and Solubility: The pentanoic acid derivative is expected to exhibit lower solubility than the acetic acid analog (CAS 156478-71-6) due to its longer aliphatic chain. Experimental data for the acetic acid analog show solubility in DMSO (>10 mg/mL) and methanol, with a calculated LogP of 0.85, indicating moderate lipophilicity . The pentanoic acid variant likely has a higher LogP (~1.5–2.0), impacting bioavailability.
- Protecting Groups : The Fmoc-protected analog (CAS 180576-05-0) is cleaved under basic conditions, whereas the Boc group requires acidic conditions (e.g., TFA). This orthogonal protection strategy is critical in peptide synthesis .
- Aromatic vs. Aliphatic Acids : The benzoic acid analog (CAS 162046-66-4) has a higher molecular weight (306.35 g/mol) and a rigid aromatic structure, favoring interactions in medicinal chemistry (e.g., enzyme active sites) compared to flexible aliphatic chains .
Pharmacokinetic and Bioavailability Trends
- GI Absorption: The acetic acid analog shows moderate GI absorption (73% probability), while the pentanoic acid variant may have reduced absorption due to increased molecular weight and hydrophobicity .
- BBB Permeability: Both Boc-protected acetic and pentanoic acids are predicted to have low blood-brain barrier penetration (BBB score: 0.03 for acetic acid), limiting CNS applications .
Biological Activity
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 270.37 g/mol
- CAS Number : 1240619-73-1
- SMILES Notation : CCCC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C
The biological activity of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The piperazine moiety is known for enhancing solubility and bioavailability, which can improve the pharmacokinetic properties of the compound.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown inhibitory effects on cell proliferation in vitro, indicating potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.4 | Cell cycle arrest |
In Vivo Studies
Preliminary animal studies suggest that 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid may possess anti-inflammatory properties. It has been shown to reduce markers of inflammation in rodent models, indicating potential therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the effects of the compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead for developing new cancer therapies.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting its utility in treating inflammatory conditions.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-{4-[(tert-butoxycarbonyl)piperazin-1-yl}pentanoic acid, and why is the Boc protection critical in these protocols?
- Methodological Answer : The compound is typically synthesized via coupling reactions between a Boc-protected piperazine derivative and a pentanoic acid scaffold. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the piperazine nitrogen, preventing undesired side reactions during subsequent steps (e.g., amide bond formation). For example, tert-butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate (CAS 162046-66-4) is a common intermediate, synthesized using Boc-anhydride under basic conditions . The Boc group is later removed under acidic conditions (e.g., TFA) to unmask the free amine for further functionalization.
| Key Reaction Parameters |
|---|
| Reagents: Boc₂O, DIPEA, DCM |
| Temperature: 0°C to room temp |
| Purification: Column chromatography (silica gel, EtOAc/hexane) |
| Yield: ~60-80% (depending on scale) |
Q. Which spectroscopic techniques are most effective for confirming the integrity of the Boc group and piperazine-pentanoic acid linkage?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group in the Boc moiety shows characteristic singlets at ~1.4 ppm (¹H) and 28-30 ppm (¹³C). The piperazine ring protons appear as broad signals due to restricted rotation, while the pentanoic acid chain displays distinct methylene/methyl resonances .
- FT-IR : A carbonyl stretch at ~1680-1700 cm⁻¹ confirms the Boc group, and a broad O-H stretch (~2500-3300 cm⁻¹) indicates the carboxylic acid .
- Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula (e.g., C₁₉H₃₃N₃O₄ requires [M+H]⁺ = 368.2445) .
Q. How should researchers handle storage and stability challenges associated with the Boc-protected compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store under inert gas (N₂/Ar) at -20°C in airtight containers with desiccants. Avoid prolonged exposure to light, as UV radiation can degrade the Boc group. Purity should be monitored via HPLC (C18 column, acetonitrile/water + 0.1% TFA) before critical experiments .
Advanced Research Questions
Q. How can coupling reactions involving the piperazine moiety be optimized to minimize side products like dimerization or over-alkylation?
- Methodological Answer :
- Temperature Control : Conduct reactions at 0–4°C to suppress thermal side reactions.
- Activating Agents : Use HATU or EDCI/HOBt for efficient amide bond formation while reducing racemization.
- Stoichiometry : Maintain a 1:1 molar ratio of piperazine to carboxylic acid to avoid excess reagent accumulation.
- Work-Up : Extract unreacted starting materials with ethyl acetate/water, followed by flash chromatography. Evidence from PROTAC linker synthesis shows that these steps improve yields to >75% .
Q. What strategies resolve discrepancies in NMR data caused by rotational isomerism in the piperazine ring?
- Methodological Answer : Rotational barriers in piperazine rings lead to split or broadened NMR signals. To address this:
- Variable Temperature (VT) NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split signals into singlets.
- Deuteration : Exchange labile protons with D₂O to simplify splitting patterns.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict rotamer populations and correlate with experimental data .
Q. How is this compound applied in medicinal chemistry, particularly in PROTAC design?
- Methodological Answer : The Boc-protected piperazine-pentanoic acid scaffold serves as a flexible linker in PROTACs (Proteolysis-Targeting Chimeras). Its carboxylic acid group conjugates with E3 ligase ligands (e.g., thalidomide analogs), while the deprotected piperazine amine links to target protein binders. For example, Theravance, Inc. patented its use in optimizing drug-like properties (e.g., solubility, pharmacokinetics) by tuning linker length and rigidity .
| PROTAC Design Parameters |
|---|
| Linker Length: 10-15 Å (optimal for ternary complex formation) |
| Solubility: >50 µM in PBS (critical for cellular uptake) |
| In Vivo Stability: Resistance to esterase cleavage |
Q. What analytical methods are recommended for quantifying trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like de-Boc byproducts (retention time shifts) and confirm via MS/MS fragmentation.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present (e.g., Chiralpak AD-H column).
- Elemental Analysis : Validate purity >98% by matching calculated vs. observed C/H/N ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
